molecular formula C13H12INO4 B14124480 Ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate

Ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate

Cat. No.: B14124480
M. Wt: 373.14 g/mol
InChI Key: CGZIIEGFFTUEJR-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with hydroxy, iodo, and methoxy groups, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the hydroxy, iodo, and methoxy substituents. The final step involves esterification to form the ethyl ester. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of new quinoline derivatives with different functional groups .

Scientific Research Applications

Ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxy groups may participate in hydrogen bonding and other non-covalent interactions, while the iodo group can influence the compound’s electronic properties. These interactions can affect various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of hydroxy, methoxy, and iodo substituents on the quinoline core makes it a versatile compound for various research purposes .

Biological Activity

Ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline ring system substituted with hydroxyl, methoxy, and iodo groups. These modifications are critical as they influence the compound's reactivity and biological interactions. The general structure can be represented as follows:

Ethyl 4 hydroxy 7 iodo 6 methoxyquinoline 3 carboxylate\text{Ethyl 4 hydroxy 7 iodo 6 methoxyquinoline 3 carboxylate}

1. Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function, similar to other quinoline derivatives .

CompoundActivity TypeTarget BacteriaReference
This compoundAntibacterialGram-positive
Related Quinoline DerivativesAntibacterialVarious strains

2. Antitumor Activity

A study evaluated the antitumor effects of a related compound, ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate, against Ehrlich Ascites Carcinoma (EAC) cells. Results showed a complete reduction in tumor cell viability when treated with the compound, indicating its potential as an effective chemotherapeutic agent. The study highlighted the compound's ability to induce apoptosis in cancer cells and its antioxidant properties .

Key Findings:

  • Complete inhibition of EAC cell viability.
  • Significant antioxidant activity.
  • Induction of apoptosis confirmed through histopathological examination.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • DNA Interaction : Similar quinolines have been shown to interact with DNA, potentially interfering with replication and transcription processes.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties suggest that the compound may modulate ROS levels, contributing to its anticancer effects.

Case Study: Antitumor Effects in Mice

A notable study involved administering a derivative of the compound to EAC-bearing mice. The results demonstrated:

  • A significant decrease in tumor size.
  • Improved liver and kidney function post-treatment.

This suggests that the compound not only targets cancer cells effectively but also preserves normal tissue function during treatment .

Properties

Molecular Formula

C13H12INO4

Molecular Weight

373.14 g/mol

IUPAC Name

ethyl 7-iodo-6-methoxy-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H12INO4/c1-3-19-13(17)8-6-15-10-5-9(14)11(18-2)4-7(10)12(8)16/h4-6H,3H2,1-2H3,(H,15,16)

InChI Key

CGZIIEGFFTUEJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC)I

Origin of Product

United States

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